molecular formula C13H12O2S B13629007 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde

2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde

Cat. No.: B13629007
M. Wt: 232.30 g/mol
InChI Key: MUCIEEQKALCDGZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It features a methoxy group and a thiophene ring substituted at the benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 5-methylthiophene under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of 5-methylthiophene is reacted with 2-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is unique due to the presence of both the methoxy group and the methyl-substituted thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

2-methoxy-5-(5-methylthiophen-3-yl)benzaldehyde

InChI

InChI=1S/C13H12O2S/c1-9-5-12(8-16-9)10-3-4-13(15-2)11(6-10)7-14/h3-8H,1-2H3

InChI Key

MUCIEEQKALCDGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC(=C(C=C2)OC)C=O

Origin of Product

United States

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